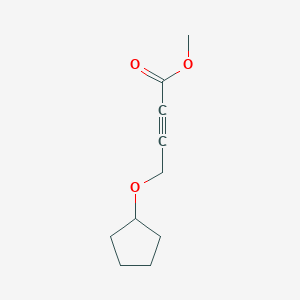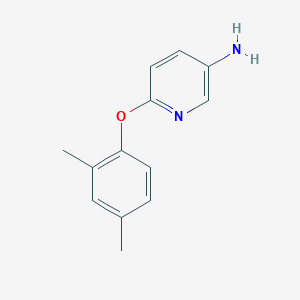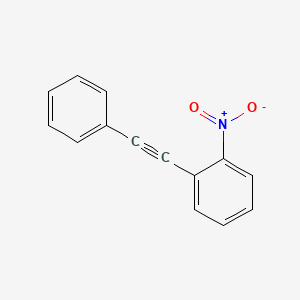![molecular formula C13H22N2O3 B13894497 N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine is an organic compound that features a trimethoxyphenyl group attached to a propane-1,3-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with propane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The trimethoxyphenyl group is known to enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-trimethoxyphenylacetic acid
- 3,4,5-trimethoxybenzylamine
- 3,4,5-trimethoxyphenylpropanoic acid
Uniqueness
N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for various applications, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H22N2O3/c1-16-11-7-10(9-15-6-4-5-14)8-12(17-2)13(11)18-3/h7-8,15H,4-6,9,14H2,1-3H3 |
Clé InChI |
UQZQLMHVPFUDQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)

![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)




![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)



![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)

